![molecular formula C12H16O2 B15070410 5-Methoxy-2,2-dimethylchroman](/img/structure/B15070410.png)
5-Methoxy-2,2-dimethylchroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2,2-dimethylchroman is a synthetic organic compound with the molecular formula C12H14O3 It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,2-dimethylchroman typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-2,2-dimethyl-1,3-dioxane with a suitable acid catalyst to induce cyclization and form the chroman structure . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2,2-dimethylchroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromones.
Reduction: Reduction reactions can convert chromanones back to chromans.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chroman structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-4-one, while reduction can regenerate the parent chroman .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2,2-dimethylchroman has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing novel therapeutic agents with potential anticancer, anti-inflammatory, and antioxidant properties.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Researchers study its effects on various biological pathways and its potential as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2,2-dimethylchroman involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chroman-4-one: Similar in structure but lacks the methoxy group at the 5-position.
2,2-Dimethylchroman: Lacks the methoxy group, making it less reactive in certain chemical reactions.
5-Methoxychroman: Similar but without the dimethyl groups at the 2-position.
Uniqueness
5-Methoxy-2,2-dimethylchroman is unique due to the presence of both methoxy and dimethyl groups, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H16O2 |
---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
5-methoxy-2,2-dimethyl-3,4-dihydrochromene |
InChI |
InChI=1S/C12H16O2/c1-12(2)8-7-9-10(13-3)5-4-6-11(9)14-12/h4-6H,7-8H2,1-3H3 |
InChI-Schlüssel |
WVSVAWFNVFRLMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C(O1)C=CC=C2OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.